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molecular formula C10H11NO5S B8661450 Methyl oxo[(phenylmethanesulfonyl)amino]acetate CAS No. 85195-24-0

Methyl oxo[(phenylmethanesulfonyl)amino]acetate

Cat. No. B8661450
M. Wt: 257.27 g/mol
InChI Key: CFFPQYSMVRUIMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04428956

Procedure details

To a solution of methyl N-benzylsulfonyloxamate (2.0 g., 0.077 mol) in dimethyl formamide (15 ml.) was added in portions potassium tert-butoxide (1.74 g., 0.016 md). After stirring overnight, the solids were removed by filtration and washed with ether. The filtrate was evaporated to dryness. The solid residue, combined with the first fraction, was dissolved in a small volume of water. The aqueous solution was made strongly acidic by the addition of concentrated hydrochloric acid. After cooling at 0° C. for one hour, there was obtained on filtration the title compound (0.51 g.) m.p. 240°-251° C. (dec.). Anal. Calc'd. for C9H7NO4S: % C, 48.00; % H, 3.13; % N, 6.22. Found: % C, 48.00; % H, 3.12; % N, 6.45. When 4-chlorobenzylsulfonamide is employed as the starting material in Example 1 in place of benzylsulfonamide, and the procedures of Steps A and B are followed, there is obtained 5-(4-chlorophenyl)-4-hydroxy-3(2H)-isothiazolone-1,1-dioxide. Similarly, when 4-methylbenzylsulfonamide is employed as the starting material in Example 1, there is obtained 4-hydroxy-5-(4-methylphenyl)-3(2H)-isothiazolone-1,1-dioxide. When 3,4-dichlorobenzylsulfonamide is employed as the starting material in Example 1, there is obtained 5-(3,4-dichlorophenyl)-4-hydroxy-3(2H)-isothiazolone-1,1-dioxide. And when 3,5-diethylbenzylsulfonamide is employed as the starting material in Example 1, there is obtained 5-(3,5-diethylphenyl)-4-hydroxy-3(2H)-isothiazolone-1,1-dioxide.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.74 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([S:8]([NH:11][C:12](=[O:17])[C:13](OC)=[O:14])(=[O:10])=[O:9])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CC(C)([O-])C.[K+]>CN(C)C=O>[OH:14][C:13]1[C:12](=[O:17])[NH:11][S:8](=[O:10])(=[O:9])[C:1]=1[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)S(=O)(=O)NC(C(=O)OC)=O
Name
Quantity
1.74 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solids were removed by filtration
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in a small volume of water
ADDITION
Type
ADDITION
Details
The aqueous solution was made strongly acidic by the addition of concentrated hydrochloric acid

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OC=1C(NS(C1C1=CC=CC=C1)(=O)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.51 g
YIELD: CALCULATEDPERCENTYIELD 2.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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